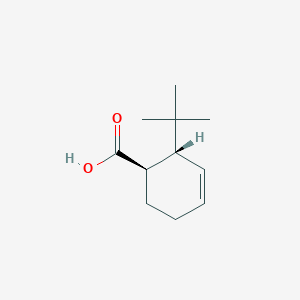![molecular formula C18H25N3O4 B14689929 1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid CAS No. 35633-78-4](/img/structure/B14689929.png)
1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid is a compound that combines the structural features of indole and piperidine. Indole derivatives are known for their significant biological activities, while piperidine is a common motif in many pharmacologically active compounds. The combination of these two structures in a single molecule offers potential for diverse biological and chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine typically involves the construction of the indole ring followed by its attachment to the piperidine moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole can then be further functionalized to introduce the piperidine group.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the piperidine moiety.
Substitution: Electrophilic substitution reactions are common on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxaldehyde, while substitution reactions can introduce various functional groups onto the indole ring .
科学的研究の応用
1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine group can enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter activity .
類似化合物との比較
Similar Compounds
1-(2-(1H-indol-3-yl)ethyl)piperidine: Similar structure but lacks the methyl group on the indole ring.
1-(2-(2-methyl-1H-indol-3-yl)ethyl)piperidine: Similar structure but without the amine group on the piperidine ring.
Uniqueness
1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine is unique due to the presence of both the indole and piperidine moieties, which confer distinct biological and chemical properties. The combination of these two structures in a single molecule offers potential for diverse applications and enhances its versatility in scientific research .
特性
CAS番号 |
35633-78-4 |
|---|---|
分子式 |
C18H25N3O4 |
分子量 |
347.4 g/mol |
IUPAC名 |
1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid |
InChI |
InChI=1S/C16H23N3.C2H2O4/c1-12-14(15-4-2-3-5-16(15)18-12)8-11-19-9-6-13(17)7-10-19;3-1(4)2(5)6/h2-5,13,18H,6-11,17H2,1H3;(H,3,4)(H,5,6) |
InChIキー |
GNLKGIKFYKAMLA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)CCN3CCC(CC3)N.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


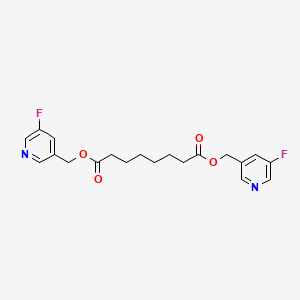
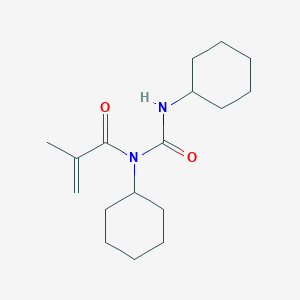

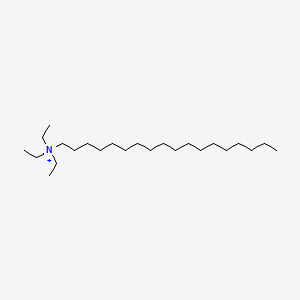
![Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14689872.png)
![2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid](/img/structure/B14689874.png)

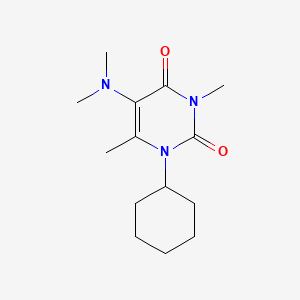

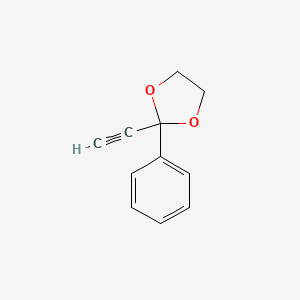
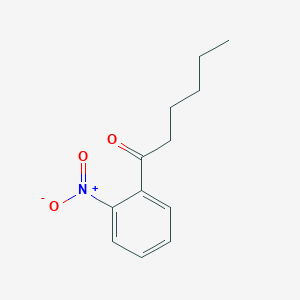
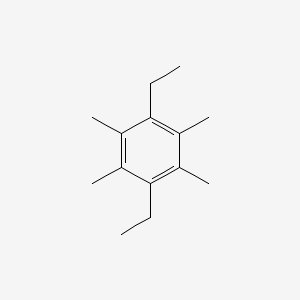
![1,6,8,13-Tetraoxaspiro[6.6]tridecane](/img/structure/B14689908.png)
